molecular formula C11H15N3O2 B1440820 N'-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide CAS No. 1220040-44-7

N'-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide

Cat. No. B1440820
M. Wt: 221.26 g/mol
InChI Key: ZLYAUUUSLHELCB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of N’-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide is C11H15N3O2 . Its molecular weight is 221.2557 .


Physical And Chemical Properties Analysis

The physical and chemical properties of N’-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide include a molecular weight of 221.26 . It should be stored sealed in dry conditions at 2-8°C . The boiling point is not provided .

Scientific Research Applications

Synthetic Methods and Biological Activities

  • A study on benzimidazole sugar conjugates revealed the synthesis and structure-activity relationship (SAR) of a series of 2-methyl-N-substituted-benzimidazoles with significant anti-inflammatory and analgesic activities, highlighting the medicinal chemistry applications of similar compounds (El-Nezhawy et al., 2009).

  • Research involving the hydroxylation of pyrrolidines by Sphingomonas sp. HXN-200 demonstrates the biocatalytic potential for creating stereoselective and regioselective hydroxypyrrolidines, essential for pharmaceutical synthesis (Li et al., 2001).

Chemical Synthesis and Drug Development

  • The discovery of a PARP inhibitor for cancer treatment, showcasing the use of cyclic amine-containing benzimidazole carboxamide, underlines the importance of precise chemical design in developing therapeutic agents (Penning et al., 2009).

  • An improved synthesis of unusual amino acids, such as 3-hydroxyproline from pyrrolidinones, illustrates the methodology's relevance in synthesizing biologically significant compounds (Huang & Huang, 2004).

Novel Synthetic Pathways and Biochemical Analysis

  • Novel pathways for synthesizing polyhydroxylated cyclic nitrones and N-hydroxypyrrolidines emphasize the advancements in creating enantiomerically pure compounds for biochemical research (Desvergnes et al., 2008).

  • The preparation of enantiomerically pure N-heterocyclic amino alcohols via enzymatic kinetic resolution showcases the integration of enzymatic processes in synthesizing chirally pure compounds, vital for the development of bioactive molecules (Tofani et al., 2015).

properties

IUPAC Name

N'-hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-11(13-16)9-3-1-2-4-10(9)14-6-5-8(15)7-14/h1-4,8,15-16H,5-7H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYAUUUSLHELCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1O)C2=CC=CC=C2/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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